Journal Name:Nanoscale Horizons
Journal ISSN:2055-6756
IF:11.684
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/nanoscale-horizons/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:44
Publishing Cycle:
OA or Not:Not
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-29 , DOI: 10.1055/a-2085-5256
This manuscript describes transfer hydrogenation of bicyclic nitrogen-containing heterocyclic compounds using the immobilized chiral phosphoric acid catalyst (R)-PS-AdTRIP in batch and continuous flow. A significant improvement in enantioselectivities is achieved in continuous flow with a fluidized bed reactor packed with (R)-PS-AdTRIP when the flow rate is increased from 0.2 mL/min to 2.0–2.5 mL/min. The optimized continuous flow conditions consistently provide 4–6% ee higher selectivity than transfer hydrogenation in batch with 2 mol% of (R)-PS-AdTRIP, and are used to generate multiple chiral products with the same fluidized bed reactor.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-05 , DOI: 10.1055/a-2090-8316
The syntheses of bidentate and tripodal phosphine ligands containing aryl chlorides were achieved in 4 and 7 steps respectively, starting from diethyl malonate.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-17 , DOI: 10.1055/a-2109-1419
Reported herein is an efficient α-arylation of α-fluoro-α-nitrosulfonylmethanes using diaryliodonium salts. A wide range of α-fluoronitrosulfonylmethane substrates underwent α-arylation smoothly to produce the corresponding adducts bearing a fully substituted fluorocarbon center in good to excellent yields. The protocol was subsequently shown viable for the α-arylation of α-cyano-α-fluorosulfonylmethane derivatives yielding highly valuable cyano building blocks.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-10 , DOI: 10.1055/a-2109-1642
The synthesis of complex polycycles starting from simple building blocks in just a few reaction steps is usually very challenging. Herein, we present the gold(I)-catalyzed synthesis of various polycycles via the dearomatization–allenene reaction of aryl propargyl ethers with different nucleophiles. Depending on the starting material, polycycles can be isolated in yields up to 94% and with an enantiomeric excess of 95%. Quantum chemical calculations show that for all starting materials a Claisen rearrangement to the allenene occurs in the first reaction sequence. The subsequent cyclization and reaction with a nucleophile leads to various polycycles with the formation of up to six new C–C bonds in only one reaction step. All reactions proceed with excellent diastereoselectivity, with an α-quaternary carbonyl carbon present in the products.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-05-30 , DOI: 10.1055/a-2088-5000
We herein report a transition-metal-free cross-coupling reaction of acetals and Grignard reagents. The method provides a modular preparation of diarylmethyl alkyl ethers, triarylmethanes, and 1,1-diarylalkanes that constitute the core structures of many bioactive molecules and synthetic motifs. A series of readily accessible acetals bearing aryl, alkenyl, and alkyl substituents efficiently coupled with commercially available aryl, alkyl, and allylic magnesium bromides to give the products in high yields. In addition to acyclic and cyclic acetals, ketal and orthoester also serve as viable substrates to afford sterically hindered tertiary ether and ketal respectively. A sequential difunctionalization of acetals led to the rapid synthesis of triarylmethanes and diarylalkanes.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-18 , DOI: 10.1055/a-2116-5517
An efficient diastereoselective synthesis of 1′,4′-dihydro-2′H-spiro[indoline-3,3′-quinolin]-2-one derivatives was achieved using catalytic amount of l-proline. The key reactions involved in the present tandem reaction are aza-Michael addition and aldol reaction. This atom economic reaction proceeded under mild conditions with a broad substrate scope and excellent diastereoselectivity in good to excellent yields.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-17 , DOI: 10.1055/a-2110-1989
An efficient method for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones via ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols has been developed for the first time. Some of the issues typically encountered during the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones, including adding noble metals and ligands, poor substrate scope, have been addressed using this newly developed ligand-free copper-catalyzed cascade reaction.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-04 , DOI: 10.1055/a-2105-2850
The oxidative cycloaddition of 3-subsituted quinazoline-2,4(1H,3H)-diones and alkynes has been developed. The reaction is Pd(II)-catalyzed and successfully occurs in the presence of Ag(I) oxidants. This transformation is assumed to proceed by N–H palladation of the quinazoline-2,4(1H,3H)-dione followed by ortho-C–H activation. Using this methodology, a series of 5,6,7,8-tetraaryl-1H-azepino[3,2,1-ij]quinazoline-1,3(2H)-diones were obtained in moderate to good yields. The resulting tricyclic heterocycles can be converted by alkaline hydrolysis into 1H-benzo[b]azepine-9-carboxamide derivatives. DFT calculations have been carried out to shed light on the reaction mechanism.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-27 , DOI: 10.1055/a-2104-5943
We report an efficient higher order conjugate addition of azauracils to substituted para-quinone methides (p-QMs) mediated by triethylamine to furnish hitherto unknown diarylmethane scaffolds through construction of a C–N bond. The protocol features mild conditions, high atom economy, and broad scope, and enables convenient access to biologically relevant new chemical entities (NCEs) comprised of p-QM and azauracil hybrids in good to excellent yields.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-27 , DOI: 10.1055/a-2096-6841
We have developed a new method for the synthesis of carbamates from amine and hydrazine formate. The reaction occurs in the presence of iodine and tert-butyl hydroperoxide, in which carbazates are produced via alkoxycarbonyl radical formation for cross-coupling reaction. The method exhibits broad functional group tolerance and affords a series of N-phenylcarbamates in moderate to good yields. Remarkably, our approach is metal free and utilizes cheap, readily available raw materials and relatively universal substrates.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.40 | 21 | Science Citation Index Expanded | Not |
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